molecular formula C13H19N3O2 B2368448 Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate CAS No. 2034504-01-1

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2368448
CAS No.: 2034504-01-1
M. Wt: 249.314
InChI Key: GVZVOTYWCGODPF-UHFFFAOYSA-N
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Description

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a chemical compound that features a piperidine ring substituted with a pyridine ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate typically involves the reaction of 1-(pyridin-4-yl)piperidine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process involves:

    Starting Materials: 1-(pyridin-4-yl)piperidine and methyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(piperidin-4-yl)piperazine: This compound features a similar piperidine ring but lacks the carbamate group.

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Another related compound with a piperidine ring and an amine group.

Uniqueness

Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is unique due to the presence of both a pyridine ring and a carbamate group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-4-8-16(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZVOTYWCGODPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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